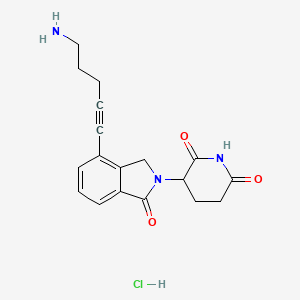

Lenalidomide-propargyl-C2-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONOSTNDZFIDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Lenalidomide-propargyl-C2-NH2 hydrochloride: A Key Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of Lenalidomide-propargyl-C2-NH2 hydrochloride, a critical chemical tool in the rapidly evolving field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its design, synthesis, and application, with a focus on the causal reasoning behind its molecular architecture and experimental utility.

Introduction: The Dawn of Targeted Protein Degradation and the Rise of PROTACs

Traditional pharmacology has largely focused on the inhibition of protein function. However, a paradigm shift is underway with the advent of technologies that, instead of merely inhibiting, lead to the complete removal of a target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained pharmacological effects.

This compound has emerged as a valuable building block in the synthesis of PROTACs. It provides the E3 ligase-recruiting element, specifically targeting the Cereblon (CRBN) E3 ligase, and incorporates a versatile linker component for conjugation to a target protein ligand.

Molecular Architecture and Rationale for Design

The structure of this compound is a deliberate convergence of functionalities, each chosen for a specific purpose in the construction of a potent PROTAC.

| Component | Chemical Moiety | Function and Rationale |

| E3 Ligase Ligand | Lenalidomide | Derived from thalidomide, lenalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its inclusion in the molecule provides the necessary handle to recruit the cellular degradation machinery. |

| Linker Element 1 | Propargyl Group | The terminal alkyne of the propargyl group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the straightforward and robust conjugation of the E3 ligase ligand to a target protein ligand that has been functionalized with an azide group. |

| Linker Element 2 | C2-NH2 (Ethylamine) | This short, flexible alkyl chain serves as a spacer. The length and composition of the linker are critical determinants of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3] The terminal primary amine provides a point of attachment for the propargyl group. |

| Salt Form | Hydrochloride | The hydrochloride salt form is commonly used in drug development to improve the solubility, stability, and handling of amine-containing compounds.[4][5] |

Chemical Properties:

| Property | Value |

| CAS Number | 2489242-23-9 |

| Molecular Formula | C18H20ClN3O3 |

| Molecular Weight | 361.82 g/mol |

Synthesis and Characterization

While a definitive, publicly available step-by-step protocol for the synthesis of this compound is not readily found, its synthesis can be logically inferred from the procedures reported for the construction of PROTACs that utilize this building block, such as MD-224.[3][6][7] The general synthetic strategy involves the modification of lenalidomide to introduce the propargyl-C2-NH2 linker.

A plausible synthetic route would involve the alkylation of the 4-amino group of lenalidomide with a suitable electrophile containing the propargyl-C2-NH2 moiety, likely with a protecting group on the amine that is subsequently removed.

Characterization:

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Mechanism of Action in PROTAC Formation and Function

The primary application of this compound is as a precursor in the synthesis of PROTACs. Once incorporated into a PROTAC, its mechanism of action is integral to the targeted degradation of a specific protein.

Figure 1: PROTAC-mediated protein degradation workflow.

The lenalidomide portion of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

Applications in Research and Drug Discovery

This compound is a key reagent for researchers aiming to develop novel PROTACs. Its primary application is in the synthesis of PROTACs targeting a wide array of proteins implicated in various diseases, including cancer.

A notable example is its use in the creation of MD-224, a potent and efficacious degrader of the murine double minute 2 (MDM2) protein.[3][6][7] MDM2 is a key negative regulator of the p53 tumor suppressor, and its degradation can restore p53 function in cancer cells.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of a PROTAC and the subsequent evaluation of its activity.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of this compound to an azide-functionalized protein of interest (POI) ligand.

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the azide-functionalized POI ligand (1.0-1.2 equivalents) in the chosen degassed solvent.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO4 and THPTA in water.

-

To the reaction mixture from step 1, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction (e.g., with a small amount of EDTA solution to chelate the copper).

-

Purify the resulting PROTAC using an appropriate method, such as preparative HPLC or column chromatography.

Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Protocol for Cell-Based Protein Degradation Assay

This protocol outlines a general method to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the target protein and CRBN

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a testament to the modular and rational design principles that underpin the development of PROTACs. By providing a reliable and versatile building block for engaging the CRBN E3 ligase and enabling efficient conjugation, it empowers researchers to explore the vast potential of targeted protein degradation for therapeutic intervention. A thorough understanding of its chemical properties, synthesis, and application is essential for any scientist working at the cutting edge of this exciting field.

References

-

Li, Y., Yang, J., Aguilar, A., McEachern, D., Przybranowski, S., Liu, L., Yang, C.-Y., Wang, M., Han, X., & Wang, S. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 62(2), 448–466. [Link]

-

Li, Y., Yang, J., Aguilar, A., McEachern, D., Przybranowski, S., Liu, L., Yang, C.-Y., Wang, M., Han, X., & Wang, S. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Synthesis of E3 ligase ligand lenalidomide and linker 18. Retrieved from [Link]

-

PubMed. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem, 62(2), 448-466. [Link]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

-

Adooq Bioscience. (2019). MD-224 is a First-in-Class and Highly Potent PROTAC Degrader of MDM2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-based design of PROTAC MDM2 degrader MD-224. Retrieved from [Link]

-

Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

MedChemExpress. (n.d.). This compound | E3连接酶配体连接子偶联物. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

-

PubMed Central. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

PubMed Central. (n.d.). The novel mechanism of lenalidomide activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. Retrieved from [Link]

Sources

- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

An In-Depth Technical Guide to Lenalidomide-propargyl-C2-NH2 hydrochloride: A Functionalized Ligand for Targeted Protein Degradation

This guide provides a comprehensive technical overview of Lenalidomide-propargyl-C2-NH2 hydrochloride, a critical building block in the rapidly evolving field of targeted protein degradation (TPD). Designed for researchers, chemists, and drug development professionals, this document delves into the core mechanism of action, biophysical characteristics, and practical applications of this versatile Cereblon (CRBN) E3 ligase ligand. We will explore not only the "what" but the "why" behind its design and utility, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Dawn of Targeted Protein Degradation and the Role of CRBN

The paradigm of small molecule drug discovery is undergoing a fundamental shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this revolution is TPD, a therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful class of TPD agents. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The E3 ligase Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex (CRL4), has become a cornerstone of PROTAC design.[2][4] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide, function as "molecular glues" by binding to CRBN and inducing the degradation of neosubstrates has paved the way for their use in PROTACs.[4][5] this compound is a next-generation tool derived from this lineage, engineered for facile integration into novel PROTAC constructs.

This compound: A Profile

This compound is a functionalized CRBN ligand that incorporates the core lenalidomide scaffold, which provides high-affinity binding to CRBN, and a propargyl-C2-NH2 linker. This bifunctional nature makes it an ideal starting point for the synthesis of PROTACs. The terminal alkyne group is specifically designed for highly efficient and specific conjugation to a POI ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][6][7]

Physicochemical Properties

A clear understanding of the physicochemical properties of a PROTAC building block is essential for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 2489242-23-9 | [8] |

| Molecular Formula | C₁₈H₂₁ClN₄O₃ | [9] |

| Molecular Weight | 392.84 g/mol | [9] |

| Appearance | Off-white to light yellow solid | [8] |

| Solubility | Soluble in DMSO and other organic solvents. Greater solubility in acidic aqueous solutions. | [10][11] |

| Storage | Store at 4°C, sealed, away from light. For long-term storage in solvent, -80°C is recommended. | [8][12] |

The Core Mechanism: Hijacking the CRL4CRBN E3 Ligase Complex

The efficacy of a PROTAC synthesized from this compound hinges on its ability to induce the formation of a stable ternary complex between the POI and the CRL4CRBN E3 ligase. This process can be broken down into several key steps, as illustrated below.

Caption: PROTAC-mediated protein degradation pathway.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, bringing them into close proximity to form a ternary complex. The stability and conformation of this complex are critical determinants of degradation efficiency.

-

Ubiquitination: The formation of the ternary complex positions the POI favorably for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. A polyubiquitin chain is attached to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Biophysical Characterization of CRBN Ligands

The design of effective PROTACs is predicated on a quantitative understanding of the binding interactions between the E3 ligase ligand and its target. While specific binding data for this compound is not publicly available, the affinities of its parent compounds provide a crucial benchmark.

| Compound | Binding Assay | Target Protein | Reported Affinity (Kd or Ki) | Reference(s) |

| Thalidomide | Fluorescence Polarization | hsDDB1-hsCRBN | ~250 nM | [4][8] |

| Isothermal Titration Calorimetry (ITC) | CRBN TBD | 43.4 µM | [13] | |

| Lenalidomide | Fluorescence Polarization | hsDDB1-hsCRBN | ~178 nM | [4] |

| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | 0.64 µM | [13] | |

| TR-FRET | human CRBN | Ki = 4.2 nM | [2] | |

| Pomalidomide | Fluorescence Polarization | hsDDB1-hsCRBN | ~157 nM | [4] |

| Isothermal Titration Calorimetry (ITC) | CRBN TBD | 14.7 µM | [13] | |

| TR-FRET | human CRBN | Ki = 3.0 nM | [2] |

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

The glutarimide moiety of these compounds is essential for binding, inserting into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. The isoindolinone ring is solvent-exposed, providing a suitable attachment point for linkers without disrupting the interaction with CRBN.[12]

Structural Insights into CRBN-Lenalidomide Interaction

X-ray crystallography has provided atomic-level insights into how lenalidomide binds to CRBN. The crystal structure of the human DDB1-CRBN complex bound to lenalidomide (PDB ID: 4TZ4) reveals that the glutarimide ring of lenalidomide is buried within a hydrophobic pocket of the CRBN TBD.[12][14][15] This interaction is stabilized by hydrogen bonds and hydrophobic contacts. The isoindolinone part of the molecule is exposed on the surface, which is crucial as it allows for the attachment of a linker and the subsequent recruitment of a target protein without abrogating the binding to CRBN.

Experimental Protocols and Workflows

The successful development of a PROTAC requires a suite of robust biochemical and cellular assays to characterize its synthesis and activity.

Synthesis of a PROTAC using this compound

The terminal alkyne on this compound makes it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click chemistry reaction.[1][6][7]

Caption: General workflow for PROTAC synthesis via CuAAC.

Exemplary Protocol for PROTAC Synthesis via CuAAC:

-

Reagent Preparation:

-

Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., DMSO/t-BuOH/H₂O).

-

-

Catalyst Preparation:

-

Prepare a fresh solution of copper(II) sulfate (CuSO₄) (0.1 eq) and sodium ascorbate (0.2 eq) in water.

-

-

Reaction:

-

Add the copper(II) sulfate solution to the mixture of the POI ligand and CRBN ligand.

-

Add the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Cellular Assay: Quantifying Target Protein Degradation by Western Blot

Western blotting is a cornerstone technique to confirm and quantify the degradation of the target protein following PROTAC treatment.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify band intensities using densitometry software to determine the extent of protein degradation.

-

In-Cell ELISA for Higher Throughput Degradation Analysis

For screening multiple PROTACs or concentrations, an In-Cell ELISA can be a more efficient alternative to Western blotting.[14][16]

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well microplate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the PROTAC as described for the Western blot protocol.

-

-

Fixation and Permeabilization:

-

After treatment, fix the cells by adding an equal volume of 8% paraformaldehyde to the culture medium for 15 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with a buffer containing a mild detergent like Triton X-100 or saponin for 10-15 minutes.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer for 1-2 hours.

-

Incubate with the primary antibody against the POI for 2 hours at room temperature or overnight at 4°C.

-

Wash the wells multiple times.

-

Incubate with an HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Normalization:

-

For HRP-conjugated antibodies, add a colorimetric substrate (e.g., TMB) and stop the reaction with an acid solution. Read the absorbance on a plate reader.

-

For fluorophore-conjugated antibodies, read the fluorescence on a plate reader.

-

To normalize for cell number, stain the cells with a whole-cell stain like Janus Green, and measure its absorbance.

-

-

Data Analysis:

-

Normalize the signal from the target protein to the cell number stain.

-

Plot the normalized signal against the PROTAC concentration to generate dose-response curves and calculate DC₅₀ values (the concentration at which 50% of the protein is degraded).

-

Comparative Insights and Considerations

While lenalidomide, pomalidomide, and thalidomide all bind to CRBN, they are not interchangeable. They exhibit different binding affinities and can induce the degradation of different sets of neosubstrates, a phenomenon known as "molecular glue" activity.[5] Furthermore, they have distinct side-effect profiles, with lenalidomide and pomalidomide being associated with a higher risk of hematologic toxicities, while thalidomide is more known for sedation and neuropathy.[17][18]

When designing a PROTAC, the choice of the CRBN ligand can influence the stability of the ternary complex and the overall degradation efficiency. The propargyl linker on this compound provides a chemically stable and efficient handle for conjugation, making it a robust choice for building PROTAC libraries and optimizing linkerology.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its high-affinity lenalidomide core ensures effective recruitment of the CRBN E3 ligase, while the strategically placed propargyl group allows for straightforward and efficient incorporation into novel PROTAC molecules via click chemistry. A thorough understanding of its mechanism of action, coupled with the application of robust biophysical and cellular assays as detailed in this guide, will empower scientists to rationally design and develop the next generation of protein-degrading therapeutics. The continued exploration of such functionalized ligands is essential for unlocking the full potential of TPD and addressing a wide range of human diseases.

References

-

Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Available from [Link]

-

MaxDiscovery™. (n.d.). In Cell ELISA Kit Manual. Retrieved from [Link]

-

Hart, J. R., et al. (2019). Lenalidomide binds to the TBD and CRBN-DDB1 protein complex. ITC... [Figure]. ResearchGate. Available from [Link]

-

Li, Y., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 62(2), 448-466. Available from [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available from [Link]

-

Lin, Y., et al. (2023). Click chemistry in the development of PROTACs. Frontiers in Chemistry. Available from [Link]

-

Gard, J. M., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Protein science : a publication of the Protein Society. Available from [Link]

-

Hsiao, C., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. ACS Omega. Available from [Link]

-

Pharmacy Times. (2021, August 2). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. Retrieved from [Link]

-

Therapeutic Goods Administration. (2016, February 5). Attachment 1: Product information for AusPAR Lenalidomide (Revlimid) Celgene Pty Ltd. Retrieved from [Link]

-

International Myeloma Foundation. (2018, March 15). What impact do Revlimid (lenalidomide) and Pomalyst (pomalidomide) have on the bone marrow? Retrieved from [Link]

-

OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

-

MDPI. (2023). Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. Cancers. Retrieved from [Link]

-

Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lenalidomide. PubChem Compound Summary for CID 216326. Retrieved from [Link].

-

ResearchGate. (n.d.). Chemical structures of thalidomide, lenalidomide and pomalidomide. Retrieved from [Link]

-

American Association for Cancer Research. (2016). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. Clinical Cancer Research. Retrieved from [Link]

-

Hideshima, T., & Anderson, K. C. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. International journal of hematology, 98(6), 618–625. Available from [Link]

-

ResearchGate. (n.d.). Development of treatment with thalidomide, lenalidomide and pomalidomide between 2004 and 2017 in three age groups. Retrieved from [Link]

-

UKTIS. (2022, September). USE OF THALIDOMIDE, LENALIDOMIDE, AND POMALIDOMIDE IN PREGNANCY. Retrieved from [Link]

-

Multiple Myeloma Hub. (2019, May 24). Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients. Retrieved from [Link]

-

Siegel, D. S., et al. (2019). Pomalidomide plus low‐dose dexamethasone in relapsed refractory multiple myeloma after lenalidomide treatment failure. British journal of haematology, 187(4), 479–488. Available from [Link]

Sources

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISA Protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lenalidomide-propargyl-C2-NH2 (hydrochloride) | CymitQuimica [cymitquimica.com]

- 10. tga.gov.au [tga.gov.au]

- 11. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride | TargetMol [targetmol.com]

- 13. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-cell ELISA protocol | Abcam [abcam.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Lenalidomide-propargyl-C2-NH2 hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lenalidomide-propargyl-C2-NH2 hydrochloride, a critical chemical tool in the rapidly evolving field of targeted protein degradation (TPD). As a derivative of the well-established immunomodulatory drug lenalidomide, this molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). The incorporation of a propargyl group connected via a C2-amino linker transforms it into a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) through "click chemistry." This guide will delve into the synthesis, structure, and mechanism of action of this compound, providing detailed protocols and expert insights to empower researchers in their drug discovery and chemical biology endeavors.

Introduction: The Rise of Targeted Protein Degradation and the Role of CRBN Ligands

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins, are at the forefront of this paradigm shift. A PROTAC's efficacy is critically dependent on its ability to recruit an E3 ubiquitin ligase. Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has become a cornerstone of PROTAC design due to the availability of potent and well-characterized ligands like thalidomide and its analogs, lenalidomide and pomalidomide.[1]

Lenalidomide binds to CRBN, modulating its substrate specificity and leading to the ubiquitination and subsequent degradation of neosubstrate proteins, a mechanism central to its therapeutic effects in multiple myeloma.[2] This inherent ability to engage the degradation machinery makes lenalidomide an ideal anchor for PROTACs. This compound is a chemically optimized derivative designed to facilitate the straightforward construction of PROTACs. The terminal alkyne (propargyl group) serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This allows for the modular and efficient conjugation of the lenalidomide-CRBN recruiting moiety to a ligand targeting a protein of interest (POI).

This guide will provide a detailed examination of the structure and synthesis of this compound, its application in PROTAC development, and the experimental methodologies required for its successful implementation in a research setting.

Molecular Structure and Physicochemical Properties

This compound is a synthetic molecule that combines the core structure of lenalidomide with a linker terminating in a reactive alkyne group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2489242-23-9 | |

| Molecular Formula | C₁₈H₂₀ClN₃O₃ | |

| Molecular Weight | 361.83 g/mol | |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO, DMF | Inferred |

The structure consists of three key components:

-

The Lenalidomide Core: This portion is responsible for high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase. The glutarimide moiety of lenalidomide is crucial for this interaction.

-

The C2-Amino Linker: A short ethylene diamine linker connects the lenalidomide core to the propargyl group. The choice of linker is critical in PROTAC design as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

-

The Propargyl Group: The terminal alkyne is the reactive handle for "click chemistry," enabling covalent linkage to an azide-modified POI ligand.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Synthesis of this compound

The proposed synthetic route involves a nucleophilic substitution reaction between lenalidomide and a suitable propargyl-containing electrophile that also bears a protected amine.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Linker Reagent (N-(2-bromoethyl)prop-2-yn-1-amine)

This step involves the synthesis of a bifunctional linker containing a propargyl group and a bromoethyl moiety for subsequent reaction with lenalidomide.

-

Materials: Propargylamine, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of propargylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(2-bromoethyl)prop-2-yn-1-amine.

-

Step 2: Chemoselective N-Alkylation of Lenalidomide

This key step involves the selective alkylation of the 4-amino group of lenalidomide with the synthesized linker. The use of a non-nucleophilic organic base is crucial to favor alkylation at the less nucleophilic arylamine over the glutarimide nitrogen.[3]

-

Materials: Lenalidomide, N-(2-bromoethyl)prop-2-yn-1-amine, N,N-diisopropylethylamine (DIPEA), and N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Dissolve lenalidomide (1.0 eq) in anhydrous NMP.

-

Add DIPEA (3.0 eq) to the solution.

-

Add N-(2-bromoethyl)prop-2-yn-1-amine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the free base of Lenalidomide-propargyl-C2-NH2.

-

Step 3: Salt Formation

-

Procedure:

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

-

Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action and Application in PROTAC Synthesis

This compound serves as the E3 ligase-recruiting component in the modular synthesis of PROTACs. Its mechanism of action can be understood in the context of the final PROTAC molecule.

PROTAC-Mediated Protein Degradation

A PROTAC synthesized using this building block will have three key components: the lenalidomide moiety, a linker, and a ligand for the protein of interest (POI). The PROTAC functions by inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation workflow.

Application in PROTAC Synthesis via Click Chemistry

The propargyl group of this compound is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the final conjugation step in PROTAC synthesis.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-functionalized POI ligand.

-

Materials:

-

This compound (1.0 eq)

-

Azide-functionalized POI ligand (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq), freshly prepared solution

-

A suitable solvent system (e.g., DMSO/water or t-BuOH/water)

-

-

Procedure:

-

In a reaction vial, dissolve this compound and the azide-functionalized POI ligand in the chosen solvent system.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

To the reaction mixture, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The solution may turn a pale yellow or green color, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by preparative reverse-phase HPLC to yield the final PROTAC.

-

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Biochemical and Cellular Evaluation

While specific quantitative data for this compound as a standalone molecule is not extensively published, its performance is ultimately evaluated in the context of the final PROTAC. The following are key assays used to characterize lenalidomide-based PROTACs.

CRBN Binding Affinity

The binding affinity of the lenalidomide moiety to CRBN is a critical determinant of PROTAC efficacy. While the affinity of lenalidomide itself is well-characterized, modifications at the 4-amino position can influence this interaction. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to determine the binding constant (Kd) of the final PROTAC for CRBN.

Ternary Complex Formation

The ability of the PROTAC to induce a stable ternary complex between the POI and CRBN is paramount for its degradative activity. This can be assessed using biophysical techniques such as:

-

AlphaScreen/AlphaLISA: A bead-based proximity assay that generates a luminescent signal when the POI and E3 ligase are brought into close proximity by the PROTAC.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other upon complex formation.

Cellular Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blotting for Protein Degradation

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

-

Conclusion and Future Perspectives

This compound is a valuable and versatile tool for the synthesis of CRBN-recruiting PROTACs. Its design leverages the well-understood pharmacology of lenalidomide and the efficiency of click chemistry to streamline the development of novel protein degraders. The modular nature of PROTAC synthesis enabled by this building block allows for the rapid exploration of different POI ligands and linker compositions, accelerating the discovery of new therapeutics.

As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible chemical tools like this compound will undoubtedly grow. Future research may focus on developing derivatives with modified linkers to fine-tune the physicochemical properties and ternary complex dynamics of the resulting PROTACs, further enhancing their therapeutic potential.

References

-

PubChem. This compound. [Link]

-

Qiu, X., et al. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. Organic Letters, 21(10), 3838–3841. [Link]

-

Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 719623. [Link]

-

PubChem. Lenalidomide. [Link]

Sources

- 1. Lenalidomide, 191732-72-6 | BroadPharm [broadpharm.com]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Targeted Protein Degradation with Lenalidomide-propargyl-C2-NH2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple occupancy-based inhibition to the induced elimination of pathogenic proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for selective protein removal.[][2][3] This guide provides an in-depth technical exploration of a specific class of PROTACs constructed using a Lenalidomide-based Cereblon (CRBN) E3 ligase ligand functionalized with a propargyl-C2-NH2 linker. We will dissect the core mechanism, provide field-proven experimental workflows for characterization, and offer insights into the critical role of the linker in achieving potent and selective protein degradation.

The Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase

At the heart of this TPD strategy is the molecular glue, Lenalidomide. Lenalidomide and its analogs (immunomodulatory imide drugs or IMiDs) bind directly to Cereblon (CRBN), the substrate receptor component of the Cullin-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[4][5][6] This binding event allosterically modulates the substrate specificity of CRBN, inducing the recruitment of "neosubstrates" that would not normally be recognized.[4][5][7] In multiple myeloma, for instance, this leads to the degradation of transcription factors IKZF1 and IKZF3, which is central to Lenalidomide's therapeutic effect.[4][6]

PROTACs leverage this established mechanism in a targeted manner. By chemically linking Lenalidomide to a ligand for a specific POI, we create a bifunctional molecule that forces the proximity between the POI and the CRL4-CRBN complex.[5][8] This induced proximity is the catalytic event that triggers the transfer of ubiquitin from an activated E2 enzyme to the POI, marking it for destruction by the 26S proteasome.[][9]

Caption: Mechanism of Lenalidomide-based PROTAC action.

The Linker's Crucial Role: More Than a Simple Spacer

The linker connecting the Lenalidomide moiety to the POI ligand is a critical determinant of PROTAC efficacy.[8][10] Its composition, length, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-CRBN), which is the essential intermediate for ubiquitination.[10][11] An improperly designed linker can lead to steric clashes, unfavorable protein-protein interactions, or an inability to achieve a productive conformation, resulting in diminished degradation.[10][12]

The Lenalidomide-propargyl-C2-NH2 construct offers specific functionalities for PROTAC synthesis and design:

-

Lenalidomide: Serves as the high-affinity anchor to the CRBN E3 ligase.[4][5]

-

Propargyl Group (an alkyne): This functional group is a cornerstone of "click chemistry."[13] It allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14] This provides a robust and versatile method for attaching the linker to a POI ligand that has been functionalized with an azide group.

-

C2-NH2 (Aminoethane): This short, flexible alkyl chain with a terminal amine provides a key attachment point. The amine can be used to form a stable amide bond with a carboxylic acid on the POI ligand, or it can be further modified. The flexibility of the ethyl group allows for necessary conformational adjustments within the ternary complex.

The choice of linker chemistry is a critical experimental decision. While traditional alkyl and PEG linkers are common, the use of a propargyl group for click chemistry facilitates the rapid synthesis of PROTAC libraries, which is essential for optimizing linker length and composition for a given target.[][15][16]

A Validated Workflow for PROTAC Characterization

A rigorous, multi-step validation process is essential to confirm the mechanism of action and characterize the potency of a novel Lenalidomide-based PROTAC. Each step serves as a quality control checkpoint for the next, ensuring that the final degradation observed in cells is a direct result of the intended mechanism.

Caption: A self-validating experimental workflow for PROTAC characterization.

Step 1: Confirming Binary Binding

Causality: Before assessing the ternary complex, you must first confirm that the two ends of your PROTAC can independently bind their respective targets: the POI ligand to the POI, and the Lenalidomide moiety to CRBN. Without binary engagement, ternary complex formation is impossible.

Recommended Assays:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon, koff) and affinity (KD) data.

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing KD, enthalpy (ΔH), and stoichiometry (n).[17]

-

Fluorescence Polarization (FP): A solution-based method suitable for higher throughput screening to determine binding affinity.[17][18]

Step 2: Demonstrating Ternary Complex Formation

Causality: This is the cornerstone of PROTAC action. The PROTAC must successfully bridge the POI and CRBN. The stability and population of this ternary complex are often correlated with degradation efficiency.[11][]

Recommended Assays:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where tagged versions of the POI and CRBN are brought together by the PROTAC, resulting in a FRET signal. Ideal for quantitative analysis and determining cooperativity.

-

AlphaLISA/AlphaScreen: Another proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought close by the ternary complex.[17]

-

In Vitro Pull-Down: Using a tagged version of either the POI or CRBN to pull down the other two components, followed by Western blot analysis.[20]

Data Presentation: Ternary Complex Cooperativity

Cooperativity (alpha, α) is a measure of how the binding of one protein influences the PROTAC's affinity for the second protein. It is a critical parameter for rational PROTAC design.[21]

| PROTAC Candidate | Binary KD (POI) | Binary KD (CRBN) | Ternary KD (POI + CRBN) | Cooperativity (α) | Interpretation |

| Degrader-01 | 50 nM | 200 nM | 10 nM | 5 | Positive Cooperativity |

| Degrader-02 | 45 nM | 210 nM | 100 nM | 0.45 | Negative Cooperativity |

| Degrader-03 | 60 nM | 190 nM | 65 nM | 0.92 | No Cooperativity |

Note: α = (Binary KD of POI) / (Ternary KD of POI in presence of CRBN). An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third component.[21]

Step 3: Verifying In Vitro Ubiquitination

Causality: Formation of a ternary complex is necessary but not sufficient. The complex must be geometrically competent for the E3 ligase to transfer ubiquitin to the POI. This assay provides direct evidence of the PROTAC's catalytic function.[9][22]

Protocol: Western Blot-Based In Vitro Ubiquitination Assay

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), E3 ligase complex (e.g., DDB1/CRBN), recombinant POI, Ubiquitin, ATP, and the PROTAC.

-

Reaction Setup: In a microcentrifuge tube, combine all reagents in an appropriate reaction buffer. Include essential controls:

-

No PROTAC: To show ubiquitination is PROTAC-dependent.

-

No E1/E3: To confirm the reaction is dependent on the enzymatic cascade.

-

No ATP: To confirm the reaction requires energy.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot:

-

Separate the reaction products on an SDS-PAGE gel.

-

Transfer to a PVDF or nitrocellulose membrane.

-

Probe with a primary antibody specific to the POI.

-

-

Analysis: Look for a high-molecular-weight smear or laddering pattern above the band for the unmodified POI in the complete reaction lane. This "smear" represents poly-ubiquitinated POI.[9]

Step 4: Measuring Cellular Protein Degradation

Causality: This is the ultimate proof-of-concept assay, demonstrating that the PROTAC can penetrate cells, form the ternary complex, and induce degradation of the endogenous target protein.

Protocol: Western Blot for Cellular Degradation

-

Cell Culture: Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blot: Perform SDS-PAGE and Western blotting as described previously. Probe for the POI and a loading control (e.g., GAPDH, β-Actin).

-

Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.

Data Presentation: Degradation Potency and Efficacy

The key metrics for cellular activity are DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[3][23]

| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint |

| Degrader-01 | 25 | >95% | 16h |

| Degrader-02 | 850 | 60% | 16h |

| Degrader-03 | 150 | >90% | 16h |

Conclusion and Future Outlook

The development of PROTACs using the Lenalidomide-propargyl-C2-NH2 scaffold represents a powerful and modular approach to targeted protein degradation. The inherent versatility of the click chemistry handle allows for rapid diversification of the POI-targeting ligand, accelerating the discovery of potent and selective degraders. By following a systematic and self-validating experimental workflow—from binary binding to cellular degradation—researchers can build a robust data package that clearly elucidates the mechanism of action and provides a strong rationale for further development. As our understanding of ternary complex dynamics and linkerology deepens, the rational design of next-generation degraders will continue to push the boundaries of medicine, enabling the targeting of proteins once considered "undruggable."[24]

References

-

Fink, E. (n.d.). Dissecting CRBN-substrate interactions in the mechanism of lenalidomide. Emma Fink. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

-

Jiang, Y., et al. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. Organic Letters. Retrieved from [Link]

-

Jiang, Y., et al. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. PubMed. Retrieved from [Link]

-

Ebert Laboratory. (n.d.). Targeted Protein Degradation. Dana-Farber Cancer Institute. Retrieved from [Link]

-

Chamberlain, P. P., & Hamann, L. G. (2019). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Clinical Oncology. Retrieved from [Link]

-

Chamberlain, P. P., & Hamann, L. G. (2019). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Clinical Oncology. Retrieved from [Link]

-

Jiang, Y., et al. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. ACS Publications. Retrieved from [Link]

-

Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

-

Zhao, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]

-

Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

-

Zhao, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]

-

Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

-

Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Roy, M. J., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Retrieved from [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

-

Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

-

Donovan, K. A., et al. (2022). Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i. Cell Chemical Biology. Retrieved from [Link]

-

BMG Labtech. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]

-

Riching, K. M., et al. (2018). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. Retrieved from [Link]

-

Krönke, J., et al. (2015). Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature. Retrieved from [Link]

-

Scott, J. S., et al. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Retrieved from [Link]

-

Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]

-

Zhao, Q., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

Sources

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifesensors.com [lifesensors.com]

- 12. chempep.com [chempep.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ternary complex formation - Profacgen [profacgen.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 21. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]

The Genesis of a Degrader: A Technical Guide to the Discovery and Mechanism of MD-224, a Lenalidomide-Linked PROTAC

Abstract

The landscape of targeted cancer therapy is undergoing a paradigm shift, moving beyond simple inhibition to induced protein degradation. Proteolysis-targeting chimeras (PROTACs) represent a vanguard of this new modality, hijacking the cell's endogenous ubiquitin-proteasome system to eliminate proteins of interest. This technical guide provides an in-depth exploration of the discovery, design, and preclinical validation of MD-224, a first-in-class, highly potent and efficacious PROTAC degrader of the murine double minute 2 (MDM2) oncoprotein. By wedding a potent MDM2 inhibitor with a lenalidomide-based E3 ligase ligand, MD-224 achieves sub-nanomolar degradation of MDM2, leading to robust p53 activation and durable tumor regression in preclinical models of acute leukemia.[1][2] This document will dissect the causal chain of experimental decisions, from the strategic selection of the MDM2 target and the Cereblon E3 ligase to the nuanced optimization of the linker that bridges these two key moieties. Detailed, field-tested protocols for the synthesis and evaluation of MD-224 are provided, offering a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction: The Rationale for Degrading MDM2

The tumor suppressor protein p53 is a linchpin of cellular defense against malignant transformation, orchestrating cell cycle arrest, apoptosis, and DNA repair. In approximately half of all human cancers, the TP53 gene is mutated, abrogating its protective functions. However, in cancers retaining wild-type p53, its tumor-suppressive activity is often silenced by other mechanisms. A primary antagonist of p53 is the MDM2 protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] Overexpression of MDM2 is a common feature in many cancers, effectively neutralizing p53 and creating a dependency that can be exploited therapeutically.

Traditional approaches to restoring p53 function have centered on the development of small-molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction. While several such inhibitors have entered clinical trials, their efficacy can be limited by a feedback loop wherein p53 activation transcriptionally upregulates MDM2, requiring sustained target engagement for therapeutic effect. The PROTAC strategy offers a compelling alternative by catalytically inducing the degradation of MDM2, thereby preventing this feedback-mediated resistance and offering the potential for more profound and durable p53 activation.[1]

The Architecture of MD-224: A Trifecta of Purpose-Built Moieties

MD-224 is a heterobifunctional molecule meticulously designed to orchestrate the degradation of MDM2. Its architecture comprises three essential components: a high-affinity ligand for MDM2, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.

-

The MDM2 Ligand: The design of MD-224 leverages the potent and specific MDM2 inhibitor MI-1061.[1] This choice was informed by the established ability of MI-1061 to bind to the p53-binding pocket of MDM2 with high affinity, providing a robust anchor for the PROTAC.

-

The E3 Ligase Ligand: MD-224 recruits the CRBN E3 ligase, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3] The choice of CRBN was driven by the availability of well-characterized, potent, and drug-like small-molecule ligands, namely thalidomide and its analogs, such as lenalidomide.[1][4] Lenalidomide provides a highly effective handle for hijacking the CRBN machinery.

-

The Lenalidomide Linker: The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy. The linker in MD-224 was systematically optimized for length and rigidity to facilitate the formation of a stable and productive ternary complex between MDM2 and CRBN.[1] The final iteration of the MD-224 linker incorporates an alkyne group, which introduces a degree of rigidity that proved to be more potent than more flexible alkyl chain linkers.[1]

Diagram 1: The Mechanism of Action of MD-224

Caption: MD-224 facilitates the formation of a ternary complex between MDM2 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This restores p53 function, inducing apoptosis and cell cycle arrest in cancer cells.

Synthesis of MD-224: A Step-by-Step Protocol

The synthesis of MD-224 is a multi-step process that involves the preparation of the lenalidomide-linker moiety and its subsequent coupling to the MDM2 inhibitor, MI-1061. The following is a detailed protocol based on established synthetic routes.[1][5][6][7]

Synthesis of the Lenalidomide-Alkyne Linker

Diagram 2: Synthetic Pathway for Lenalidomide-Alkyne Linker

Caption: A two-step process for the synthesis of the lenalidomide-alkyne linker, starting with the alkylation of lenalidomide followed by the introduction of the terminal alkyne.

Protocol:

-

Alkylation of Lenalidomide:

-

To a solution of lenalidomide (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add 1,6-dibromohexane (5.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 110°C and stir under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated lenalidomide intermediate.

-

-

Introduction of the Alkyne Moiety:

-

Dissolve the N-alkylated lenalidomide intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add propargylamine (1.5 eq) and potassium carbonate (K2CO3) (2.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final lenalidomide-alkyne linker.

-

Coupling of the Linker to MI-1061 to Yield MD-224

Protocol:

-

To a solution of the MDM2 inhibitor MI-1061 (1.0 eq) and the lenalidomide-alkyne linker (1.1 eq) in DMF, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield MD-224.

Preclinical Validation of MD-224: A Suite of Validating Assays

The efficacy of MD-224 was rigorously evaluated through a series of in vitro and in vivo assays designed to confirm its mechanism of action and therapeutic potential.

In Vitro Characterization

| Parameter | Cell Line | MD-224 Value | MI-1061 (Inhibitor) Value | Reference |

| IC50 (Cell Growth Inhibition) | RS4;11 | 1.5 nM | >100 nM | [1] |

| MV4;11 | 4.4 nM | >200 nM | [1] | |

| MOLM-13 | 10.2 nM | >500 nM | [1] | |

| OCI-AML3 | 33.1 nM | >1000 nM | [1] | |

| MDM2 Degradation (DC50) | RS4;11 | <1 nM | No Degradation | [1] |

| MDM2 Degradation (Dmax) | RS4;11 | >90% | No Degradation | [1] |

Table 1: In Vitro Activity of MD-224 in Acute Leukemia Cell Lines.

Diagram 3: Workflow for Western Blot Analysis of MDM2 Degradation

Caption: A standardized workflow for assessing MDM2 and p53 protein levels in response to MD-224 treatment via Western blotting.

Protocol: Western Blot for MDM2 and p53 Levels

-

Cell Culture and Treatment: Seed RS4;11 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of MD-224 (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for 2-6 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Protocol: Cell Viability (MTT) Assay

-

Seed RS4;11 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat cells with a serial dilution of MD-224 for 72 hours.

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer (e.g., 20% SDS in 50% DMF) and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of MD-224.

Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Treat RS4;11 cells with MD-224 (e.g., 100 nM) or DMSO for 2 hours.

-

Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clear the lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-MDM2 antibody or control IgG overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively with IP lysis buffer.

-

Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against MDM2 and CRBN. An enhanced CRBN signal in the MDM2 immunoprecipitate from MD-224-treated cells confirms the formation of the ternary complex.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of MD-224 was evaluated in a subcutaneous RS4;11 xenograft mouse model.[1][2]

Protocol: RS4;11 Xenograft Model

-

Subcutaneously implant RS4;11 cells into the flank of immunodeficient mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer MD-224 intravenously at a well-tolerated dose schedule (e.g., 25-50 mg/kg, every other day).

-

Monitor tumor growth by caliper measurements and calculate tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for MDM2 and p53 levels).

Results: MD-224 demonstrated remarkable in vivo efficacy, achieving complete and durable tumor regression in the RS4;11 xenograft model at well-tolerated doses.[1][2] Pharmacodynamic studies confirmed sustained MDM2 degradation and p53 activation in the tumor tissue.[1]

Conclusion and Future Directions

The discovery of MD-224 represents a landmark achievement in the field of targeted protein degradation. By rationally designing a PROTAC that effectively degrades MDM2, researchers have unlocked a powerful new strategy for reactivating the p53 tumor suppressor pathway. The sub-nanomolar potency, rapid and sustained degradation of MDM2, and profound anti-tumor efficacy in preclinical models underscore the therapeutic potential of MD-224.[1][2]